molecular formula C24H26N2O3S B12478517 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B12478517
M. Wt: 422.5 g/mol
InChI Key: APYDKLOVZSMUNZ-HXUWFJFHSA-N
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Description

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with (1R)-1-phenylethylamine and acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Similar structure but lacks the sulfonamide group.

    2,5-Dimethylacetanilide: Similar aromatic components but different functional groups.

Uniqueness

2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide is unique due to its combination of sulfonamide and aromatic groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(1R)-1-phenylethyl]acetamide

InChI

InChI=1S/C24H26N2O3S/c1-18-14-15-19(2)23(16-18)26(30(28,29)22-12-8-5-9-13-22)17-24(27)25-20(3)21-10-6-4-7-11-21/h4-16,20H,17H2,1-3H3,(H,25,27)/t20-/m1/s1

InChI Key

APYDKLOVZSMUNZ-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N[C@H](C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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